7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol
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Overview
Description
7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is a complex organic compound characterized by its unique structure, which includes multiple fused rings and an oxirene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the oxirene ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirene moiety to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol involves its interaction with specific molecular targets and pathways. The oxirene moiety is reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4,4,8,8-tetramethyl-4a,7-methano-4aH-naphth[1,8a-b]oxirene
- 2,2,7,7-Tetramethyl-5,6-epoxytricyclo[2.2.1.01,6]undecane
- 8,8a-Epoxy-1,1,5,5-tetramethyl-2,4a-methanodecahydronaphthalene
Uniqueness
7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is unique due to its specific structural features, including the presence of the oxirene ring and multiple fused aromatic rings. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82049-32-9 |
---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methyl-6-oxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1(11),2,9,12,14,16,18-heptaene-4,5-diol |
InChI |
InChI=1S/C19H16O3/c1-10-13-7-6-11-4-2-3-5-14(11)15(13)8-12-9-16-19(21,22-16)18(20)17(10)12/h2-8,16,18,20-21H,9H2,1H3 |
InChI Key |
AQPZTZPBJFEDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3(C(O3)CC2=CC4=C1C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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